molecular formula C17H17ClN2O2 B11169341 N-(2-chlorophenyl)-3-[(2-methylpropanoyl)amino]benzamide

N-(2-chlorophenyl)-3-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11169341
M. Wt: 316.8 g/mol
InChI Key: HMKIZDOYCBLZKY-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-[(2-methylpropanoyl)amino]benzamide is a chemical compound with the molecular formula C17H17ClN2O2 It is a benzamide derivative, characterized by the presence of a chlorophenyl group and a methylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-[(2-methylpropanoyl)amino]benzamide typically involves the reaction of 2-chlorobenzoic acid with 3-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-[(2-methylpropanoyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-(2-chlorophenyl)-3-[(2-methylpropanoyl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-chlorophenyl)-3-[(2-methylpropanoyl)amino]benzamide can be compared with other similar compounds, such as:

    N-(2-chlorophenyl)-2-[(2-methylbenzoyl)amino]benzamide: Similar structure but with a different substitution pattern on the benzamide moiety.

    N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide: Contains a methylsulfonyl group instead of a methylpropanoyl group.

    2-amino-N-[(2-chlorophenyl)methyl]benzamide: Features an amino group instead of the amide linkage.

Properties

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C17H17ClN2O2/c1-11(2)16(21)19-13-7-5-6-12(10-13)17(22)20-15-9-4-3-8-14(15)18/h3-11H,1-2H3,(H,19,21)(H,20,22)

InChI Key

HMKIZDOYCBLZKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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